

Ezurpimtrostat Hydrochloride: A Deep Dive into its Impact on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides an in-depth analysis of **Ezurpimtrostat hydrochloride** (also known as GNS561), a novel lysosomotropic agent, and its multifaceted effects on lysosomal function. Developed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the compound's mechanism of action, from target engagement to downstream cellular consequences.

Executive Summary

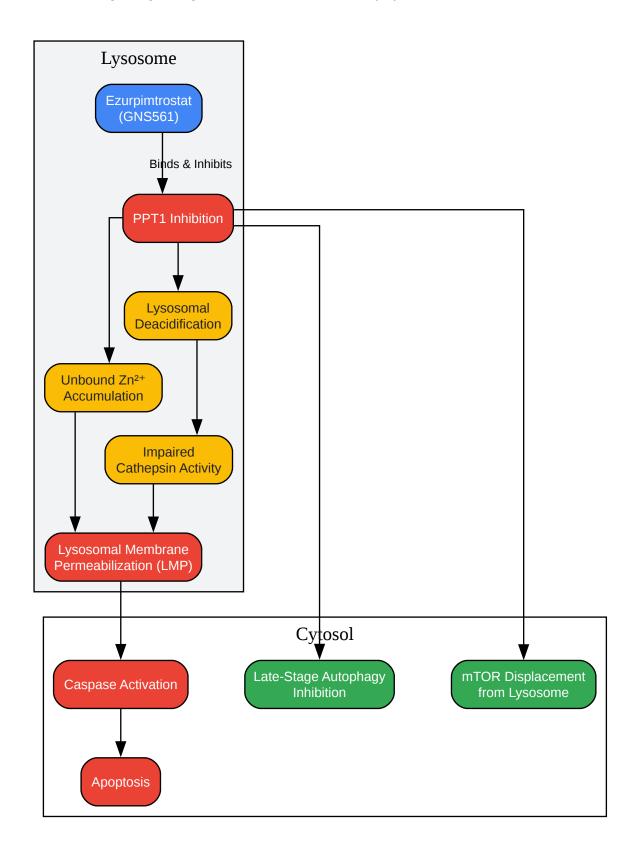
Ezurpimtrostat hydrochloride is a first-in-class, orally bioavailable small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] By targeting PPT1, Ezurpimtrostat induces profound lysosomal dysregulation, culminating in the inhibition of late-stage autophagy and induction of cancer cell death.[1][2][3][4][5][6] Its mechanism involves a cascade of events within the lysosome, including deacidification, zinc accumulation, and membrane permeabilization, making it a promising candidate for cancer therapeutics, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[3][4][5][7][8]

Core Mechanism of Action: PPT1 Inhibition

Ezurpimtrostat's primary molecular target is Palmitoyl-Protein Thioesterase 1 (PPT1), a critical lysosomal hydrolase responsible for removing long-chain fatty acids from modified proteins.[1] [2][4] Inhibition of PPT1 disrupts the normal catabolic function of the lysosome.[4]



The binding of Ezurpimtrostat to PPT1 leads to a series of disruptive events within the lysosome, initiating a signaling cascade that results in apoptotic cell death.





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Figure 1: Ezurpimtrostat's core mechanism of action.

Quantitative Analysis of In Vitro Activity

Ezurpimtrostat has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, particularly in comparison to other agents like hydroxychloroquine (HCQ) and sorafenib.

Cell Line	Cancer Type	IC ₅₀ of Ezurpimtrostat (μM)
LN-18	Glioblastoma	0.22 ± 0.06
A375	Melanoma	0.50 ± 0.15
786-O	Renal	0.81 ± 0.12
HepG2	Hepatocellular Carcinoma	1.15 ± 0.22
HuCCT1	Cholangiocarcinoma	1.50 ± 0.20
RBE	Cholangiocarcinoma	1.70 ± 0.10
Huh7	Hepatocellular Carcinoma	1.83 ± 0.32
PANC-1	Pancreatic	2.10 ± 0.45
HCT-116	Colorectal	2.16 ± 0.31
MOLM-14	Acute Myeloid Leukemia	2.92 ± 0.58
NIH:OVCAR3	Ovarian	7.27 ± 1.71
Data sourced from Brun et al., Autophagy, 2022.[2]		

Key Experimental Protocols

The following sections detail the methodologies used to characterize the effects of Ezurpimtrostat on lysosomal function.

PPT1 Enzymatic Activity Assay



This assay measures the direct inhibitory effect of Ezurpimtrostat on its primary target, PPT1.

- Objective: To quantify the enzymatic activity of PPT1 in cell lysates following treatment with Ezurpimtrostat.
- Cell Line: HepG2 (or other relevant cell lines).
- Protocol:
 - Treat HepG2 cells with varying concentrations of Ezurpimtrostat (e.g., 1, 5, 10 μM) for 3 hours. Include positive controls such as hydroxychloroquine (HCQ) and a known PPT1 inhibitor.
 - Lyse the cells using a buffer containing 0.5% Triton X-100 and a protease inhibitor cocktail.
 - Use the cell lysates as the source of PPT1 enzyme.
 - Prepare reaction mixtures containing 5 μL of cell lysate and the fluorogenic substrate 4methylumbelliferyl-β-D-6-thiopalmitoyl-glucoside.
 - Incubate the reaction and measure the resulting fluorescence to determine PPT1 activity.
 - Normalize the activity to the total protein concentration of the lysate.

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol assesses the integrity of the lysosomal membrane after drug treatment, a key event in Ezurpimtrostat-induced cell death.



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Figure 2: Workflow for the Acridine Orange LMP assay.



- Objective: To visualize and quantify the permeabilization of the lysosomal membrane.
- Method: Acridine Orange (AO) Staining. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus upon lysosomal membrane rupture.[9][10][11]
- Protocol:
 - Culture cells (e.g., HepG2) on coverslips or appropriate imaging plates.
 - Load the cells with Acridine Orange (1 μg/mL) for 15 minutes.
 - Wash the cells three times with Phosphate-Buffered Saline (PBS).
 - Treat the cells with desired concentrations of Ezurpimtrostat for various time points (e.g., 2, 6, 24 hours).
 - Visualize the cells using a fluorescence microscope.
 - Quantify LMP by observing the shift in fluorescence from red (intact lysosomes) to green (compromised lysosomes).

Autophagy Flux Assay

This assay distinguishes between the accumulation of autophagosomes due to increased formation versus a blockage in their degradation, a hallmark of late-stage autophagy inhibitors.

- Objective: To measure the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.
- Method: mCherry-EGFP-LC3B Reporter. This tandem fluorescent reporter labels
 autophagosomes as yellow puncta (mCherry and EGFP fluorescence). Upon fusion with the
 lysosome, the acidic environment quenches the EGFP signal, resulting in red-only puncta
 (autolysosomes).[6][12][13]
- Protocol:



- Transfect cells with a plasmid encoding the mCherry-EGFP-LC3B fusion protein and establish a stable cell line.
- Treat the cells with Ezurpimtrostat. Include a positive control (e.g., rapamycin) and a negative control (e.g., bafilomycin A1, which blocks lysosomal degradation).
- Fix the cells and acquire images using a confocal microscope.
- Quantify autophagy flux by counting the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A buildup of yellow puncta with Ezurpimtrostat treatment indicates a blockage in late-stage autophagy.[12]

Conclusion

Ezurpimtrostat hydrochloride potently disrupts lysosomal function through the specific inhibition of PPT1. This triggers a cascade of events including lysosomal deacidification, zinc accumulation, impaired cathepsin activity, and ultimately, lysosomal membrane permeabilization. These effects collectively inhibit the crucial cellular recycling process of autophagy at a late stage and induce caspase-dependent apoptosis. The quantitative data and established protocols outlined in this guide provide a robust framework for researchers to further investigate and leverage the therapeutic potential of targeting lysosomal pathways with Ezurpimtrostat.

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- To cite this document: BenchChem. [Ezurpimtrostat Hydrochloride: A Deep Dive into its Impact on Lysosomal Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419550#ezurpimtrostat-hydrochloride-s-effect-on-lysosomal-function]

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